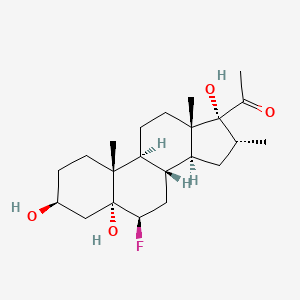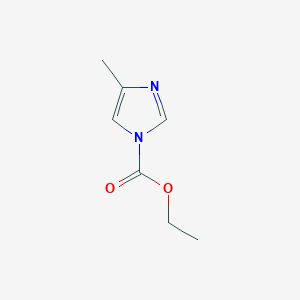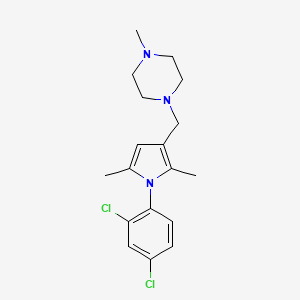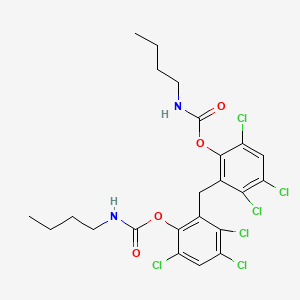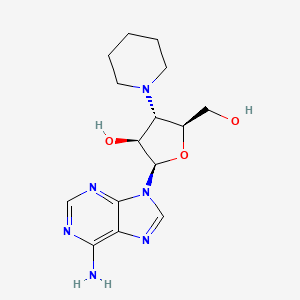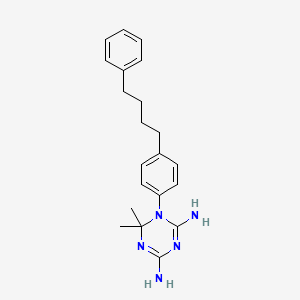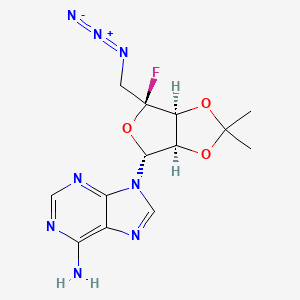
Adenosine, 5'-azido-5'-deoxy-4'-C-fluoro-2',3'-O-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- is a modified nucleoside analog. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and are involved in several biochemical processes, including cellular signaling pathways and metabolism . This compound is particularly interesting due to its unique structural modifications, which include an azido group, a fluoro group, and an isopropylidene-protected sugar moiety.
Vorbereitungsmethoden
The synthesis of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves several steps. One common method is a one-pot synthesis that starts with the protected starting material generated from adenosine . The process involves the conversion of alcohols to azides, which offers a tractable alternative to more difficult reactions like the Mitsunobu reaction . The synthetic route typically includes the following steps:
- Protection of the hydroxyl groups on the sugar moiety.
- Introduction of the azido group at the 5’ position.
- Introduction of the fluoro group at the 4’ position.
- Deprotection of the sugar moiety to yield the final product.
Analyse Chemischer Reaktionen
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions are typically amino derivatives and oxidized products.
Wissenschaftliche Forschungsanwendungen
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids . It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription . The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- include:
Adenosine, 5’-azido-5’-deoxy-: This compound lacks the fluoro group and is used in similar applications.
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)-: This compound has an iodine atom instead of an azido group.
The uniqueness of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- lies in its combination of the azido and fluoro groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
33962-34-4 |
|---|---|
Molekularformel |
C13H15FN8O3 |
Molekulargewicht |
350.31 g/mol |
IUPAC-Name |
9-[(3aS,4S,6R,6aR)-4-(azidomethyl)-4-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FN8O3/c1-12(2)23-7-8(24-12)13(14,3-20-21-16)25-11(7)22-5-19-6-9(15)17-4-18-10(6)22/h4-5,7-8,11H,3H2,1-2H3,(H2,15,17,18)/t7-,8+,11-,13-/m1/s1 |
InChI-Schlüssel |
IOGRHEQTLYRZAX-LVNATWPUSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C |
Kanonische SMILES |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




